4-Fluoro-3,5-diiodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3,5-diiodobenzonitrile is an organic compound with the molecular formula C7H2FI2N and a molecular weight of 372.9 g/mol . This compound is characterized by the presence of a fluoro group and two iodine atoms attached to a benzonitrile core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3,5-diiodobenzonitrile typically involves the halogenation of a benzonitrile derivative. One common method is the iodination of 4-fluorobenzonitrile using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3,5-diiodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace the iodine atoms.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various functional groups .
Scientific Research Applications
4-Fluoro-3,5-diiodobenzonitrile is used in scientific research for:
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3,5-diiodobenzonitrile involves its ability to participate in various chemical reactions. The fluoro and iodine substituents influence the reactivity of the benzonitrile core, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3,5-dichlorobenzonitrile: Similar in structure but with chlorine atoms instead of iodine.
4-Fluoro-3,5-dibromobenzonitrile: Contains bromine atoms instead of iodine.
Uniqueness
4-Fluoro-3,5-diiodobenzonitrile is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its chloro and bromo analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic applications .
Properties
IUPAC Name |
4-fluoro-3,5-diiodobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2FI2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINOSOPSOGJEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)F)I)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2FI2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.